molecular formula C32H32N2 B5466452 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine

4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine

Cat. No.: B5466452
M. Wt: 444.6 g/mol
InChI Key: QKHFYDWHKIPGFA-JLHYYAGUSA-N
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Description

4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine is a piperazine derivative characterized by a conjugated (2E)-3-phenylprop-2-enyl (cinnamyl) chain and a bulky phenyl(4-phenylphenyl)methyl (biphenylmethyl) group at the N-1 position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic biphenyl moiety, which may influence its pharmacokinetic profile and receptor-binding affinity.

Properties

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2/c1-4-11-27(12-5-1)13-10-22-33-23-25-34(26-24-33)32(30-16-8-3-9-17-30)31-20-18-29(19-21-31)28-14-6-2-7-15-28/h1-21,32H,22-26H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHFYDWHKIPGFA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced via a nucleophilic substitution reaction using an appropriate phenylprop-2-enyl halide.

    Introduction of Phenyl(4-phenylphenyl)methyl Group: This step involves the reaction of the intermediate compound with a phenyl(4-phenylphenyl)methyl halide under suitable conditions, such as the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antipsychotic Activity

Piperazine derivatives have been extensively studied for their antipsychotic properties. The structural modifications in 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine may enhance its affinity for dopamine receptors, making it a candidate for treating schizophrenia and other psychotic disorders. Research indicates that similar compounds exhibit high binding affinity to D2 dopamine receptors, which are crucial in the modulation of mood and behavior .

Antidepressant Effects

The compound's ability to modulate neurotransmitter systems suggests potential antidepressant effects. Piperazines are known to influence serotonin and norepinephrine pathways, which are vital in mood regulation. Studies have shown that derivatives with similar structures can exhibit significant antidepressant activity in animal models, indicating that this compound may have similar effects .

Antitumor Activity

Recent investigations into piperazine derivatives have revealed promising antitumor properties. The compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Research has demonstrated that certain piperazine-based compounds show efficacy against various cancer types, including breast and prostate cancer .

Case Studies and Research Findings

Several studies have documented the biological activities of piperazine derivatives:

  • Antipsychotic Evaluation : A study assessing the binding affinity of various piperazine derivatives to dopamine receptors found that modifications similar to those in our compound significantly increased receptor affinity .
  • Antitumor Screening : A report on the antitumor activity of piperazine compounds indicated that structural variations could enhance cytotoxic effects against cancer cell lines, with some compounds showing IC50 values in the nanomolar range .
  • Neuropharmacological Studies : Investigations into the antidepressant effects of piperazines revealed that specific substitutions could lead to enhanced serotonin receptor activity, suggesting a potential pathway for developing new antidepressants based on this scaffold .

Mechanism of Action

The mechanism of action of 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine and analogous piperazine derivatives:

Compound Key Substituents Physicochemical Properties Reported Biological Activity Metabolic Pathways
4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine - (2E)-3-phenylprop-2-enyl
- Phenyl(4-phenylphenyl)methyl
High lipophilicity (logP ~6.2*); crystalline solid (predicted) Not explicitly reported; structural analogs suggest CNS/cardiovascular activity Likely aromatic hydroxylation and glucuronidation (similar to flunarizine)
Flunarizine
(1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine)
- (2E)-3-phenylprop-2-enyl
- Bis(4-fluorophenyl)methyl
Moderate lipophilicity (logP ~5.8); crystalline solid Calcium channel blocker; used for migraines and vertigo Aromatic hydroxylation, N-dealkylation, glucuronidation
Compound 14
(1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylbut-3-enyl)piperazine)
- 3-phenylbut-3-enyl
- Diphenylmethoxyethyl
Oil (logP ~5.5); lower melting point Analgesic/antipsychotic activity in preclinical models Oxidation of ether linkage; ester hydrolysis
RA[3,3]
(1-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine)
- (2E)-3-(naphthalen-2-yl)but-2-enyl
- 4-(trifluoromethyl)phenylmethyl
High logP (~6.0); yellow oil Anticancer activity (preliminary screens) Trifluoromethyl group stabilizes against oxidation
Cetirizine Impurity C
((Z)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine)
- (Z)-3-phenylprop-2-enyl
- Diphenylmethyl
Solid (melting point ~120°C); moderate solubility Inactive metabolite of cetirizine Similar to flunarizine but with Z-isomer instability

*Predicted using QSAR models.

Key Findings:

Structural Impact on Lipophilicity :
The biphenylmethyl group in the target compound increases lipophilicity compared to flunarizine (bis(4-fluorophenyl)methyl) and diphenylmethoxyethyl analogs. This enhances membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments for bioavailability .

Synthetic Accessibility :
The synthesis of the target compound likely parallels flunarizine’s production (), involving allylation of a piperazine precursor with a cinnamyl chloride derivative. However, the bulky biphenylmethyl group requires optimized coupling conditions to avoid steric hindrance .

Metabolic Stability :
Unlike flunarizine, which undergoes rapid N-dealkylation in male rats, the biphenylmethyl group may resist enzymatic cleavage, prolonging the compound’s half-life. However, aromatic hydroxylation at the 4-phenylphenyl moiety is probable, similar to hydroxylation observed in flunarizine’s phenyl rings .

The biphenyl group’s bulk may enhance binding to hydrophobic pockets in ion channels or kinases .

Crystallinity and Formulation : The biphenylmethyl group’s planar structure may promote crystallinity, contrasting with oil-like analogs (e.g., Compound 14). This property simplifies purification but may require micronization for dissolution .

Biological Activity

The compound 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine , also known as a derivative of piperazine, is of significant interest in pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

C26H28N2\text{C}_{26}\text{H}_{28}\text{N}_{2}

This structure features a piperazine ring, which is a common scaffold in medicinal chemistry, often associated with various pharmacological effects.

Antihistamine Properties

Research indicates that compounds related to this structure exhibit antihistamine activity. For example, Cinnarizine , an analogue, is known to block histamine receptors and is used clinically for its antiemetic properties . The structural similarity suggests that 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine may possess similar effects.

Neuropharmacological Effects

Studies have shown that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for the treatment of various neuropsychiatric disorders. The compound's ability to modulate these systems may lead to potential applications in treating conditions such as anxiety and depression .

The precise mechanisms through which 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Binding : The compound likely binds to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging their action .

Case Studies and Research Findings

StudyFindings
Shivaprakash & Chandrasekara Reddy (2014)Reported the synthesis of the Z-isomer of a related piperazine compound and highlighted its structural significance .
Paton & Webster (1985)Discussed the pharmacological profile of Cinnarizine, drawing parallels with the biological activity expected from 4-((2E)-3-phenylprop-2-enyl)-1-[phenyl(4-phenylphenyl)methyl]piperazine .
PMC4011253Investigated various piperazine derivatives for their potential therapeutic effects, noting their efficacy in modulating CNS activity .

Q & A

Q. Why do similar piperazine derivatives show divergent results in antioxidant vs. antibacterial assays?

  • Methodological Answer :
  • Mechanistic Divergence : Antioxidant activity (DPPH scavenging) depends on radical-stabilizing groups (e.g., phenolic -OH), while antibacterial effects require lipophilic substituents (e.g., 4-fluorophenyl, ) for membrane penetration.
  • Assay-Specific Artifacts : Bacterial biofilm assays () may be confounded by compound solubility, requiring normalization to biofilm biomass .

Methodological Tables

Key Analytical Techniques Application References
¹H/¹³C NMRStructural elucidation of piperazine substituents
Molecular Docking (AutoDock Vina)Predicting α-adrenergic receptor binding
Radioligand Binding AssaysQuantifying receptor affinity (Kd)
Chiral HPLCEnantiomeric purity assessment

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